3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is an organic compound with the molecular formula . This compound is a derivative of pyridine, featuring a phenoxy group that includes both bromine and chlorine substituents. The presence of these halogens significantly influences its chemical properties and reactivity. The compound is identified by the CAS number 1291487-23-4 and has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through specific chemical reactions involving starting materials such as 5-bromo-2-chlorophenol and 3-chloromethylpyridine. Its unique structure allows it to function as a versatile building block in organic synthesis.
3-((5-Bromo-2-chlorophenoxy)methyl)pyridine belongs to the class of heterocyclic compounds, specifically pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Its classification extends to halogenated organic compounds due to the presence of bromine and chlorine.
The synthesis of 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine typically involves a nucleophilic substitution reaction. The general method includes the following steps:
The process may require optimization for yield and purity, especially when scaling up for industrial applications. Continuous flow reactors can be employed to improve efficiency in large-scale production.
The molecular structure of 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine can be represented as follows:
This compound features:
Key data regarding the molecular structure includes:
3-((5-Bromo-2-chlorophenoxy)methyl)pyridine can undergo various chemical reactions:
The reactions can yield various substituted derivatives depending on the nucleophile used, as well as biaryl compounds from coupling reactions.
The mechanism of action for 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is not extensively documented but may involve interactions through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine could enhance its binding affinity to specific biological targets, potentially influencing various biochemical pathways.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to characterize this compound further.
3-((5-Bromo-2-chlorophenoxy)methyl)pyridine has several applications in scientific research:
The systematic name 3-((5-bromo-2-chlorophenoxy)methyl)pyridine follows IUPAC substitutive nomenclature rules. The parent heterocycle is pyridine, with a substituent at the 3-position consisting of a methyleneoxy bridge (–O–CH₂–) linked to a disubstituted benzene ring. The phenolic ring is numbered with priority given to halogens, placing bromo at the 5-position and chloro at the 2-position relative to the ether linkage. This naming unambiguously defines the connectivity as confirmed by CAS Registry Number 1291487-23-4 [2] [6] [9]. Alternative names in chemical databases include 3-[(5-bromo-2-chlorophenoxy)methyl]pyridine and 3-(5-Bromo-2-chlorophenoxy)methylpyridine, reflecting consistent structural interpretation across sources [2] [9].
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1291487-23-4 |
| Molecular Formula | C₁₂H₉BrClNO |
| Molecular Weight | 298.56 g/mol |
| IUPAC Name | 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine |
| SMILES | ClC1=CC=C(Br)C=C1OCC2=CC=CN=C2 |
While direct single-crystal X-ray diffraction data for 3-((5-bromo-2-chlorophenoxy)methyl)pyridine is unavailable in the surveyed literature, crystallographic principles from structurally analogous heterocyclic systems provide insight. Similar compounds like imidazo[1,2-a]pyridine derivatives exhibit key geometric features:
Nuclear Magnetic Resonance (NMR) (hypothetical based on analogous compounds [1] [10]):
Fourier-Transform Infrared (FT-IR) [10]:Critical vibrational modes include:
Mass Spectrometry (MS) [2] [9]:High-resolution ESI-MS predicts a base peak at m/z 298.956 [M]⁺ (calc. 296.956 for C₁₂H₉BrClNO), with characteristic fragment ions:
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(2d,p) level provide electronic insights [10]:
Table 2: Key Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.38 eV |
| LUMO Energy | -1.92 eV |
| HOMO-LUMO Gap | 4.46 eV |
| Dipole Moment | 3.12 Debye |
| Molecular Electrostatic Potential (MEP) Surface | Positive: pyridine ring Negative: ether oxygen |
Table 3: Comparative LogP Predictions
| Method | LogP Value |
|---|---|
| XLogP3 [9] | 3.6 |
| Consensus [2] | 3.8–4.1 |
| DFT-implicit solvent | 3.9 |
All data derived from peer-reviewed computational methodologies and experimental analogs. Safety and pharmacokinetic profiles excluded per research scope.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2